REACTION_CXSMILES
|
C([N:8]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:9]1)C1C=CC=CC=1>[OH-].[OH-].[Pd+2].C(O)C>[C:19]([O:18][C:16]([NH:15][CH2:14][CH2:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)=[O:17])([CH3:22])([CH3:20])[CH3:21] |f:1.2.3|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CC1)CCNC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtration of the catalyst
|
Type
|
CUSTOM
|
Details
|
through cellite and evaporation of the solvent
|
Type
|
ADDITION
|
Details
|
Therefore 0.6 g of Pearlman's catalyst was added in 40 ml ethanol (95%) once more
|
Type
|
ADDITION
|
Details
|
the mixture was treated under H2 -atmosphere at 0.28 MPa over night
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
through cellite and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave the product in a quantitative yield (2.18 g)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCCC1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |